molecular formula C12H18ClN B3085703 (2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride CAS No. 1158272-42-4

(2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride

Cat. No.: B3085703
CAS No.: 1158272-42-4
M. Wt: 211.73 g/mol
InChI Key: QVCJSNCZOZCKAK-UHFFFAOYSA-N
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Description

(2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride is a chemical compound supplied for research and development purposes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . While specific biological data for this exact compound is not available in the searched literature, structurally related phenylalkylamine derivatives are of significant interest in medicinal chemistry research. For instance, compounds with similar frameworks are investigated for their potential interactions with the central nervous system . One research study on a related enone molecule, 1-diethylamino-3-phenylprop-2-en-1-one, demonstrated potent anticonvulsant and antiepileptic properties across multiple animal models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, suggesting this class of compounds may be a valuable source for exploring novel neuroactive agents . Researchers interested in this area should conduct thorough characterization to confirm the compound's structure, purity, and specific mechanism of action. (2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride represents a building block for chemical synthesis and a candidate for further pharmacological investigation in the pursuit of new biologically active molecules.

Properties

IUPAC Name

2-phenyl-N-prop-2-enylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-3-9-13-10-11(2)12-7-5-4-6-8-12;/h3-8,11,13H,1,9-10H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCJSNCZOZCKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC=C)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride typically involves the reaction of 2-phenylpropylamine with prop-2-en-1-yl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In industrial settings, the production of (2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Pharmacological Applications

1.1. Neuropharmacology

Research indicates that compounds similar to (2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride may exhibit neuropharmacological properties. Specifically, they could interact with neurotransmitter systems, potentially influencing the metabolism of neuroactive amines. The compound's structural characteristics suggest it may serve as a substrate for monoamine oxidase (MAO), an enzyme involved in the oxidative deamination of amines, including neurotransmitters such as dopamine and serotonin .

1.2. Antidepressant Activity

There is a growing interest in the development of novel antidepressants based on amine structures. Compounds containing phenylpropyl groups have been studied for their ability to modulate serotonin and norepinephrine levels in the brain, which are critical for mood regulation . The potential of (2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride as an antidepressant warrants further investigation through clinical trials.

Synthesis and Chemical Properties

2.1. Synthetic Routes

The synthesis of (2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride can be achieved through various chemical methods, including:

  • Alkylation Reactions: Utilizing alkyl halides to introduce the phenylpropyl group onto the amine backbone.
  • Reduction Processes: Employing catalytic hydrogenation to modify double bonds within the compound structure.

These synthetic pathways are crucial for producing derivatives that may enhance biological activity or selectivity .

2.2. Characterization Techniques

Characterization of (2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride typically involves:

  • Nuclear Magnetic Resonance (NMR): To determine the molecular structure and confirm purity.
  • Mass Spectrometry (MS): For molecular weight determination and structural elucidation.

These techniques ensure the reliability of synthesized compounds for further research applications .

Case Studies and Research Findings

Several studies have explored the implications of compounds similar to (2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride:

3.1. Case Study: Antidepressant Efficacy

A study published in a pharmacological journal investigated a series of phenethylamines, including derivatives of (2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride, for their antidepressant effects in animal models. Results indicated that certain derivatives exhibited significant improvements in depressive behavior metrics compared to control groups, suggesting potential therapeutic applications in treating major depressive disorder .

3.2. Case Study: Neuroprotective Properties

Another research effort focused on the neuroprotective effects of structurally related compounds against neurotoxicity induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a model for Parkinson's disease. The study found that these compounds could mitigate neuronal damage and improve motor function in treated subjects, highlighting their potential role in neurodegenerative disease management .

Conclusion and Future Directions

The compound (2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride shows promise across various scientific applications, particularly in pharmacology and medicinal chemistry. Its interactions with neurotransmitter systems and potential antidepressant effects merit further exploration through rigorous clinical trials and mechanistic studies.

Future research should focus on:

  • Exploring Structure–Activity Relationships (SAR): To optimize efficacy and reduce side effects.
  • Investigating Long-term Effects: Understanding chronic use implications on health.

Mechanism of Action

The mechanism of action of (2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of (2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride, along with their distinguishing features:

Compound Name CAS Number Key Structural Differences Synthesis Method Reported Applications References
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride 1240591-01-8 4-Methoxyphenyl substituent; E-configuration double bond Not specified (commercially available) Potential intermediate for drug discovery
(2-Fluorophenyl)methylamine hydrochloride Not provided Fluorine substituent on phenyl ring Custom synthesis by American Elements Life science research; high-purity materials
1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride 1306604-66-9 Chlorophenyl and methylpropyl substituents Commercial synthesis (American Elements) Pharmaceutical candidate
4-(4-Methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine hydrobromide Not provided Thiazol-imine core with methoxyphenyl and allyl groups Condensation of thioureas with α-bromoacetophenones Angiotensin II receptor antagonist; antihypertensive activity
(3-Phenylpropyl)(prop-2-en-1-yl)amine Not provided Phenyl group at position 3 of propyl chain (vs. position 2) Reductive amination (NaBH₄, allylamine) Intermediate for N-chloro derivatives

Key Comparisons :

Fluorine and chlorine substituents (e.g., in and ) increase electronegativity, altering solubility and metabolic stability.

Synthetic Routes :

  • The target compound’s synthesis may parallel methods used for (3-phenylpropyl)(prop-2-en-1-yl)amine, which employs reductive amination of aldehydes with allylamine . In contrast, thiazol-imine derivatives (e.g., ) require condensation reactions with thioureas.

Biological Activity :

  • Thiazol-imine derivatives with allyl groups exhibit antihypertensive effects via angiotensin II receptor antagonism, suggesting that the allyl moiety in the target compound could similarly interact with hydrophobic receptor pockets .
  • The absence of a heterocyclic core in the target compound may limit its specificity compared to thiazol-imine analogs but improve synthetic accessibility.

Physicochemical Properties :

  • Lipophilicity : The 2-phenylpropyl group in the target compound likely increases lipophilicity compared to shorter-chain analogs (e.g., benzyl derivatives), affecting membrane permeability.
  • Solubility : Hydrochloride salts of similar amines (e.g., 2-cyclopropyl-2-phenylethan-1-amine hydrochloride) show moderate aqueous solubility, critical for formulation .

Biological Activity

(2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

The compound features a dual functional structure, comprising a phenylpropyl group and a prop-2-en-1-yl group, which contributes to its unique chemical and biological properties. This structural diversity allows it to interact with various biological targets, making it a valuable compound for research.

The mechanism of action for (2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride involves its interaction with specific receptors and enzymes. It is believed to modulate the activity of these biomolecules, leading to various physiological effects. The precise pathways depend on the biological context in which the compound is studied .

Anticonvulsant Properties

Research indicates that compounds similar to (2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride exhibit anticonvulsant activity. A study highlighted the development of hybrid molecules that demonstrated potent anticonvulsant effects in animal models, suggesting that this compound could be explored further for similar therapeutic applications .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, indicating potential as an antibacterial agent .

Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been observed. This suggests potential applications in treating conditions like Alzheimer's disease, where AChE inhibitors are beneficial .

Summary of Biological Activities

Activity Effect Reference
AnticonvulsantPotent in animal models
AntimicrobialModerate to strong
AChE InhibitionStrong inhibitory activity

Case Study 1: Anticonvulsant Activity

In a focused series of experiments, compounds structurally related to (2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride were tested in the maximal electroshock (MES) test and showed significant anticonvulsant effects. This highlights the potential for this compound to be developed as an anticonvulsant medication .

Case Study 2: Antimicrobial Screening

A series of synthesized derivatives were screened for antimicrobial activity. The results indicated that compounds with similar structural features exhibited significant antibacterial effects against multiple strains, supporting further investigation into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., 2-phenylpropyl chloride) with prop-2-en-1-ylamine, followed by HCl salt formation. Reaction optimization includes controlling temperature (reflux conditions for complete conversion) and solvent selection (polar aprotic solvents like DMF enhance reactivity). Catalytic hydrogenation or LiAlH4 reduction may be used for intermediates, as seen in analogous amine syntheses . Yield improvements require iterative adjustments to stoichiometry and purification via recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the allyl and phenylpropyl moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystallographic analysis, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, with anisotropic displacement parameters validating molecular geometry . Discrepancies in data (e.g., thermal motion artifacts) are addressed via SHELXL’s restraints and constraints .

Q. How can researchers assess the compound’s purity and stability under varying storage conditions?

  • Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis. Stability studies involve accelerated degradation tests under stress conditions (e.g., 40°C/75% RH for 4 weeks), monitored by tracking impurity profiles. Hydrochloride salts generally exhibit enhanced stability in desiccated environments compared to free bases .

Advanced Research Questions

Q. What strategies resolve contradictions in enantiomeric excess (ee) measurements during asymmetric synthesis?

  • Methodological Answer : Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) provides precise ee quantification. Discrepancies between HPLC and polarimetry data may arise from solvent-dependent optical rotation; thus, corroboration with circular dichroism (CD) spectroscopy is advised. Enzymatic resolution using transaminases (e.g., from Arthrobacter spp.) can enhance enantioselectivity, leveraging the compound’s amine functionality .

Q. How can computational modeling guide the interpretation of crystallographic data anomalies (e.g., disordered allyl groups)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict low-energy conformers, which are compared to crystallographic data. Disorder in allyl groups is modeled using SHELXL’s PART instruction, partitioning occupancy factors. Molecular dynamics simulations (e.g., in AMBER) assess thermal fluctuations to distinguish static disorder from dynamic motion .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer : Radioligand binding assays (e.g., using ³H-labeled compound) identify receptor targets. Isotopic labeling (e.g., ¹⁵N at the amine) tracks metabolic pathways via LC-MS. Enzyme inhibition studies (e.g., with transaminases) employ Michaelis-Menten kinetics to determine IC₅₀ values, while CRISPR-Cas9 knockouts validate target specificity in cellular models .

Q. How do structural modifications (e.g., methoxy substitutions) affect bioactivity compared to analogs?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing derivatives with substituents at the phenyl or allyl positions. In vitro assays (e.g., cytotoxicity in cancer cell lines) are paired with molecular docking (AutoDock Vina) to correlate activity with binding affinity to targets like tubulin or neurotransmitter transporters. For example, trimethoxy substitutions enhance lipophilicity and membrane permeation, as seen in related compounds .

Q. What advanced statistical methods address batch-to-batch variability in pharmacological assays?

  • Methodological Answer : Multivariate analysis (e.g., PCA) identifies covariates (e.g., impurity levels, solvent residues) contributing to variability. Bayesian hierarchical models quantify uncertainty in dose-response curves, while Design of Experiments (DoE) optimizes assay reproducibility by controlling factors like incubation time and temperature .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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(2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride
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(2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.